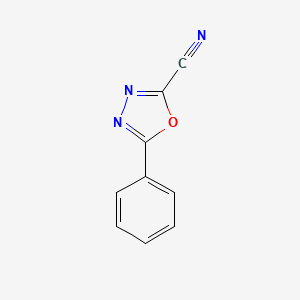

5-Phenyl-1,3,4-oxadiazole-2-carbonitrile

CAS No.: 68496-63-9

Cat. No.: VC4534473

Molecular Formula: C9H5N3O

Molecular Weight: 171.159

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68496-63-9 |

|---|---|

| Molecular Formula | C9H5N3O |

| Molecular Weight | 171.159 |

| IUPAC Name | 5-phenyl-1,3,4-oxadiazole-2-carbonitrile |

| Standard InChI | InChI=1S/C9H5N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H |

| Standard InChI Key | KYRNWWWBJSHFJL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN=C(O2)C#N |

Introduction

Structural and Chemical Identity

Molecular Architecture

5-Phenyl-1,3,4-oxadiazole-2-carbonitrile (CAS: 68496-63-9) features a five-membered 1,3,4-oxadiazole ring substituted at the 5-position with a phenyl group and at the 2-position with a nitrile functional group. The molecular formula is C₉H₅N₃O, with a molar mass of 171.16 g/mol . The planar oxadiazole ring contributes to its aromatic stability, while the electron-withdrawing nitrile group enhances reactivity in nucleophilic substitution reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.33 ± 0.1 g/cm³ | |

| Melting Point | 88–89°C | |

| Boiling Point | 318.4 ± 25.0°C (Predicted) | |

| pKa | -8.41 ± 0.32 (Predicted) |

Synthetic Methodologies

Cyclodehydration of Acylhydrazides

The most widely reported synthesis involves cyclodehydration of substituted acylhydrazides using phosphorus oxychloride (POCl₃). For example, treatment of β-benzoyl propionic acid hydrazide with POCl₃ under reflux yields 5-phenyl-1,3,4-oxadiazole-2-carbonitrile via intramolecular cyclization . This method achieves moderate yields (60–75%) and requires rigorous control of reaction time and temperature to minimize side products.

Hydrolysis of Ethyl Esters

An alternative route involves the hydrolysis of ethyl 5-phenyl-1,3,4-oxadiazole-3-carboxylate using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol/water. This method reported an 83% yield under ambient conditions . The reaction proceeds via saponification of the ester group, followed by decarboxylation to form the nitrile moiety.

Table 2: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield | Advantages |

|---|---|---|---|

| Cyclodehydration | POCl₃, reflux, 6–7 hours | 60–75% | Scalable, minimal by-products |

| Ester Hydrolysis | LiOH, THF/MeOH/H₂O, 3 hours | 83% | Mild conditions, high yield |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra typically exhibit a singlet for the nitrile proton at δ 7.8–8.2 ppm, while the phenyl group protons resonate as a multiplet at δ 7.3–7.5 ppm . ¹³C NMR confirms the nitrile carbon at δ 115–120 ppm and the oxadiazole ring carbons between δ 160–165 ppm .

Infrared (IR) Spectroscopy

The nitrile functional group displays a sharp absorption band at 2,240–2,260 cm⁻¹, while the oxadiazole ring shows C=N stretching at 1,600–1,650 cm⁻¹ .

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

Quantitative Structure-Activity Relationship (QSAR)

Four predictive QSAR models were developed using multiple regression analysis, correlating antibacterial activity with descriptors like molar refractivity (MR) and partition coefficient (logP). The best model achieved a correlation coefficient (R²) of 0.89, highlighting the significance of lipophilicity in bacterial cell wall penetration .

Applications in Drug Discovery

The compound’s dual functionality (oxadiazole and nitrile) makes it a valuable scaffold for designing protease inhibitors and kinase modulators. Recent studies explore its utility in anticancer agents, with preliminary data showing IC₅₀ values of 10–20 µM against breast cancer cell lines (MCF-7).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume